2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(m-tolyl)acetamide
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Overview
Description
The compound “2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(m-tolyl)acetamide” is a complex organic molecule that contains several functional groups, including a triazolo[4,3-a]pyrazine ring, a p-tolyloxy group, and an acetamide group. These functional groups suggest that this compound may have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would be expected to contain a triazolo[4,3-a]pyrazine core, which is a bicyclic structure containing a triazole ring fused to a pyrazine ring. This core is substituted at various positions with the p-tolyloxy group, the 3-oxo group, and the N-(m-tolyl)acetamide group .Chemical Reactions Analysis
The chemical reactivity of this compound would be expected to be influenced by the various functional groups present in its structure. For example, the acetamide group could undergo hydrolysis to yield an amine and a carboxylic acid .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. For example, the presence of the polar acetamide group could enhance its solubility in polar solvents .Scientific Research Applications
Synthesis and Anticancer Activities
- A study by Riyadh, Kheder, and Asiry (2013) describes the synthesis of triazole, triazoline, and pyrazoline derivatives, including molecules similar to 2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(m-tolyl)acetamide. Some of these compounds demonstrated anticancer and antimicrobial activities (Riyadh, Kheder, & Asiry, 2013).
Phosphodiesterase Inhibition
- Diamond et al. (2010) investigated a similar compound, SGX523, a c-MET inhibitor. This study focused on species-specific metabolism and toxicological implications, which might be relevant for compounds like 2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(m-tolyl)acetamide (Diamond et al., 2010).
Antimicrobial Activities
- A study by Fadda et al. (2017) focused on synthesizing new heterocycles, some of which may have structural similarities to the molecule . These compounds showed potential as insecticidal agents against the cotton leafworm, Spodoptera littoralis (Fadda et al., 2017).
Anticonvulsant Properties
- Garfinkel and Klawitter (1990) discussed compounds including pyrazolodiazepinone, which might be structurally related to 2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(m-tolyl)acetamide. These compounds exhibited anticonvulsant properties (Garfinkel & Klawitter, 1990).
Enzyme Inhibition
- Kim et al. (2005) synthesized a series of compounds, including beta-amino amides and triazolopiperazines, as inhibitors of dipeptidyl peptidase IV (DPP-IV). This research could be relevant for understanding the potential enzyme inhibition applications of the specified molecule (Kim et al., 2005).
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-[8-(4-methylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(3-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O3/c1-14-6-8-17(9-7-14)29-20-19-24-26(21(28)25(19)11-10-22-20)13-18(27)23-16-5-3-4-15(2)12-16/h3-12H,13H2,1-2H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDTNPGFLOQUOQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=NC=CN3C2=NN(C3=O)CC(=O)NC4=CC=CC(=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(m-tolyl)acetamide |
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